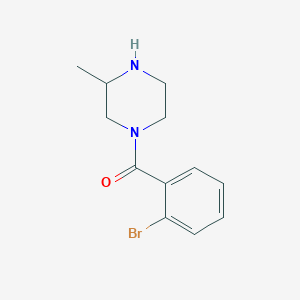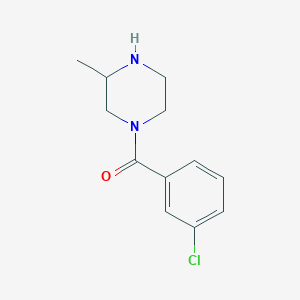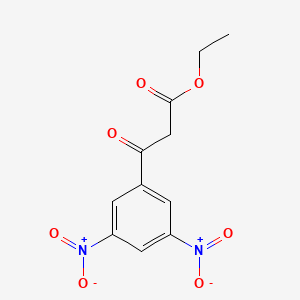
1-(Pentan-2-yl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(Pentan-2-yl)-1H-pyrazol-4-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. In this case, it seems like a pentan-2-yl (also known as isopentyl) group is attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring with a pentan-2-yl group attached to one of the carbon atoms in the 1-position of the ring. The 4-position of the ring would have an amine (-NH2) group .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including reactions at the nitrogen atoms and reactions at the carbon atoms of the ring . The pentan-2-yl group could also potentially undergo reactions, particularly at the terminal methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives Formation
1-(Pentan-2-yl)-1H-pyrazol-4-amine serves as a precursor in various chemical synthesis processes. For instance, reactions with alkylsulfanyl methyl pentane-2,4-diones produce substituted 1H-pyrazoles and 1-acyl-1H-pyrazoles, depending on the solvent used. These reactions highlight the compound's versatility in generating diverse pyrazole derivatives, which are significant in pharmaceutical and materials science research (Baeva et al., 2020).
Catalysis
The compound is involved in catalytic processes, such as in one-pot tandem hydroamination and hydrosilation reactions. These processes, catalyzed by cationic iridium(I) complexes, underscore its utility in efficient and selective synthesis strategies, contributing to the development of novel organic compounds with potential applications in various industries (Field et al., 2003).
Antimicrobial and Antifungal Studies
Derivatives of this compound have been synthesized and evaluated for their biological activities, including antimicrobial and antifungal properties. These studies are crucial for identifying new therapeutic agents and understanding the molecular basis of their activity (Kodadi et al., 2008).
Material Science
In material science, the compound and its derivatives are explored for their potential in creating new materials with unique properties. For example, pyrazole-based compounds exhibit fluorescent abilities, which could be utilized in developing optical materials and sensors (Odin et al., 2022).
Green Chemistry
This compound derivatives are also synthesized through green chemistry approaches, emphasizing the importance of sustainable and environmentally friendly chemical processes. Such methodologies not only reduce hazardous waste but also improve the efficiency and safety of chemical synthesis (Prasanna et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-pentan-2-ylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-7(2)11-6-8(9)5-10-11/h5-7H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAYTWMIVTUOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1C=C(C=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362148.png)


amine hydrochloride](/img/structure/B6362179.png)
amine hydrochloride](/img/structure/B6362196.png)


![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362206.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6362210.png)

![1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362227.png)